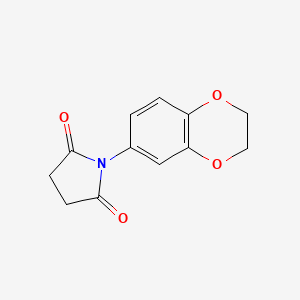

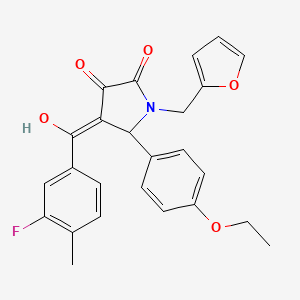

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

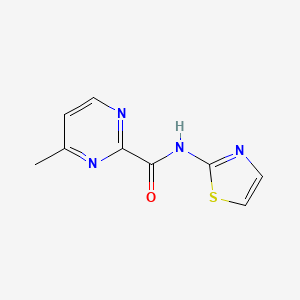

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione (1-PD) is a synthetic compound that has been widely studied due to its potential applications in the pharmaceutical, medical, and chemical industries. It is a derivative of the benzodioxin family and is a cyclic compound containing an oxygen atom at the center of its structure. 1-PD has been studied for its potential as a drug candidate, due to its ability to interact with biological systems in a variety of ways.

Scientific Research Applications

Therapeutic Agents for Alzheimer’s Disease

This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease . The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Antibacterial Agents

The compound has been used in the synthesis of N-substituted benzenesulfonamide derivatives, which have shown potent antibacterial activity . The synthesized derivatives were screened for their antibacterial potential .

Enzyme Inhibitors

The synthesized derivatives of this compound have also been studied for their inhibitory activity against lipoxygenase enzyme . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biofilm Inhibition

This molecule was found to be the best antibacterial agent against B. subtilis, showing 60.04% bacterial biofilm growth inhibition . It was also the second most-active against E. coli .

Antiplatelet Activity

Isomers of the compound with the chemotype of phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity . They also showed significantly improved metabolic stability in human liver microsomes .

Pharmacokinetic Profiles

One of the isomers also displayed good oral pharmacokinetic profiles , which is crucial for the effectiveness of a drug. This makes it a potential candidate for further drug development .

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-11-3-4-12(15)13(11)8-1-2-9-10(7-8)17-6-5-16-9/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACBSORSWPTNNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)

![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)